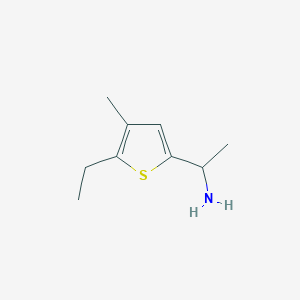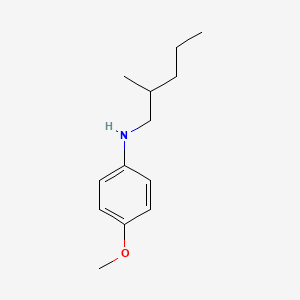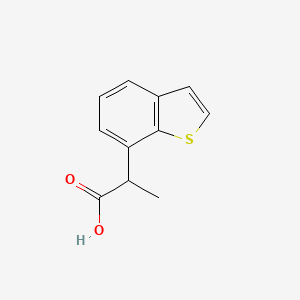![molecular formula C10H14N4 B15273878 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B15273878.png)
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene is a complex organic compound with the molecular formula C₁₀H₁₄N₄. It is characterized by a tricyclic structure containing multiple nitrogen atoms, making it a member of the azatricyclo family. This compound is primarily used for research purposes and has various applications in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene involves multiple steps, typically starting with the formation of the core tricyclic structure. Common synthetic routes include cyclization reactions that incorporate nitrogen atoms into the ring system. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The process involves stringent quality control measures to ensure the compound’s consistency and reliability for research applications.
化学反応の分析
Types of Reactions
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted tricyclic compounds.
科学的研究の応用
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tricyclic structures and nitrogen-containing rings.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes, particularly those involving nitrogen-rich compounds.
作用機序
The mechanism of action of 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene involves its interaction with various molecular targets. The compound’s tricyclic structure allows it to bind to specific proteins, enzymes, or receptors, potentially modulating their activity. The pathways involved in these interactions are subject to ongoing research, with studies focusing on understanding the compound’s effects at the molecular level.
類似化合物との比較
Similar Compounds
- 4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^2,6]trideca-1(9),3,5,7-tetraene hydrochloride
- 7-chloro-4-methyl-3,5,6,8-tetraazatricyclo[7.4.0.0^2,6]trideca-1(9),2,4,7,10,12-hexaene
Uniqueness
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms. This configuration imparts distinct chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets further distinguishes it from similar compounds.
特性
分子式 |
C10H14N4 |
|---|---|
分子量 |
190.25 g/mol |
IUPAC名 |
4-methyl-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5,7-triene |
InChI |
InChI=1S/C10H14N4/c1-7-6-14-9-2-3-11-4-8(9)5-12-10(14)13-7/h5,7,11H,2-4,6H2,1H3 |
InChIキー |
CJMMDEDMBZAQQB-UHFFFAOYSA-N |
正規SMILES |
CC1CN2C3=C(CNCC3)C=NC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
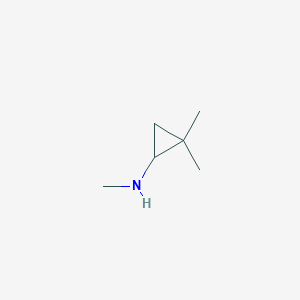

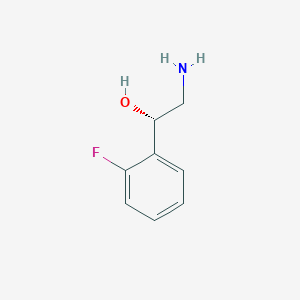
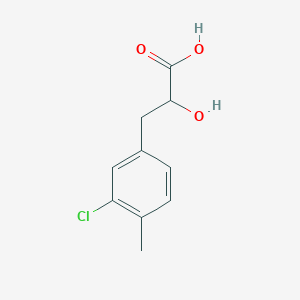
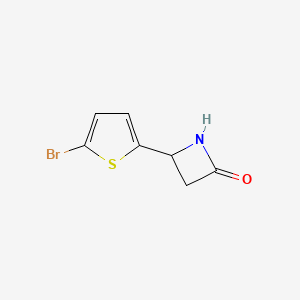
![(2-Methylbutan-2-YL)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15273825.png)
![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15273835.png)
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15273846.png)
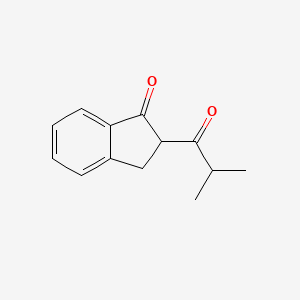
![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15273861.png)
